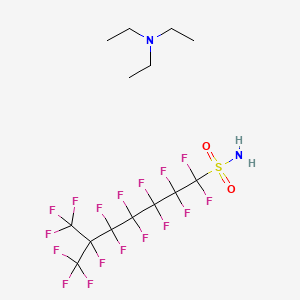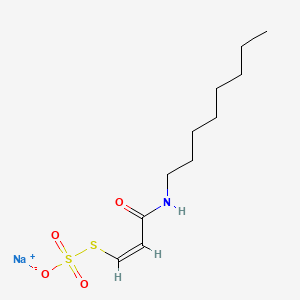![molecular formula C11H9N5 B12680427 1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene CAS No. 86662-92-2](/img/structure/B12680427.png)
1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene is a complex organic compound characterized by its unique polycyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. Its intricate structure and the presence of multiple nitrogen atoms make it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired polycyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to produce the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
Applications De Recherche Scientifique
1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene involves its interaction with molecular targets through various pathways. The presence of multiple nitrogen atoms allows it to form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions. These interactions can modulate biological pathways and chemical reactions, making it a versatile compound for research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}-2-chloroethan-1-one
- Tartrate salts of 5,8,14-triazateracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene
- 8-thia-2,3,4,5,10-pentazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7(11),12,14-hexaen-9-one
Uniqueness
1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene stands out due to its specific polycyclic structure and the arrangement of nitrogen atoms. This unique configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
86662-92-2 |
|---|---|
Formule moléculaire |
C11H9N5 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene |
InChI |
InChI=1S/C11H9N5/c1-2-6-10-8(4-1)13-16-14-9-5-3-7-12-11(9)15(10)16/h1-7,13-14H |
Clé InChI |
KLVLQQPIDNJCIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NN3N2C4=C(N3)C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


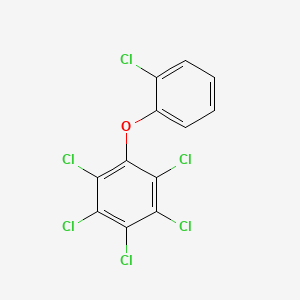

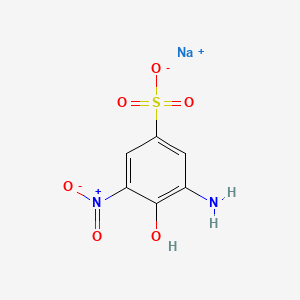
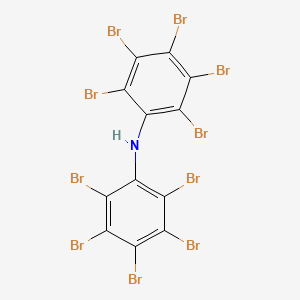
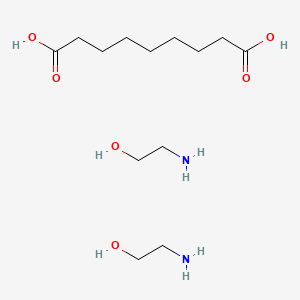
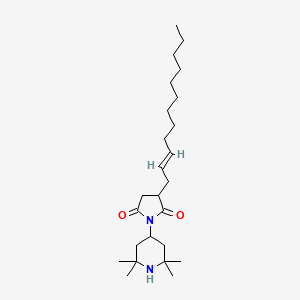
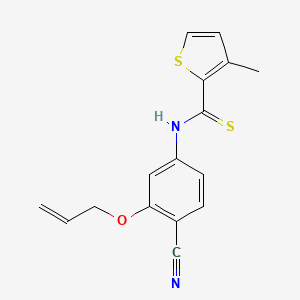
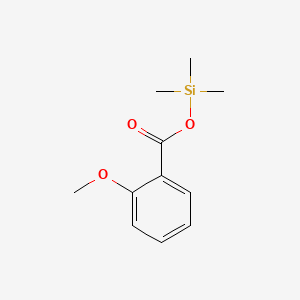


![[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride](/img/structure/B12680417.png)
